

# In-Depth Technical Guide to 3,4-Di-O-caffeoylquinic Acid Methyl Ester

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## Compound of Interest

Compound Name: *3,4-Di-O-caffeoylquinic acid methyl ester*

Cat. No.: *B3026834*

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For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of **3,4-Di-O-caffeoylquinic acid methyl ester**, including its chemical identity, synonyms, and known biological activities. This guide consolidates available quantitative data, outlines experimental methodologies for key cited bioassays, and presents a logical framework for its potential mechanism of action based on related compounds.

## Chemical Identity and Synonyms

Systematic Name: **3,4-Di-O-caffeoylquinic acid methyl ester**

CAS Registry Number: 114637-83-1[1]

Synonym: Macroantoin F[2]

This compound is a derivative of caffeoylquinic acid, a class of natural phenols known for their diverse biological activities. It is structurally characterized by a quinic acid core with two caffeoyl groups attached at the 3 and 4 positions, and a methyl ester at the carboxylic acid position.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the biological activities of **3,4-Di-O-caffeoylquinic acid methyl ester**.

Biological Activity	Assay Type	Cell Line	Parameter	Value	Reference
Antiviral (RSV)	In vitro	Not Specified	IC <sub>50</sub>	0.78 µg/mL	[2]
Cytotoxicity	Not Specified	HeLa	-	Active	
Antidiabetic	Enzyme Inhibition	-	DPPIV	High	
Antidiabetic	Enzyme Inhibition	-	α-glucosidase	Moderate	
Antidiabetic	Enzyme Inhibition	-	α-amylase	Pronounced	
Antidiabetic	Enzyme Inhibition	-	Aldose Reductase	Marked	
Wound Healing	Scratch Assay	-	-	Moderate	
Antioxidant	-	-	-	High	

## Experimental Protocols

Detailed experimental protocols for the reported biological activities of **3,4-Di-O-caffeoylquinic acid methyl ester** are not extensively available in the public domain. However, based on standard methodologies for the cited assays, the following general protocols can be outlined.

### Antiviral Activity Assay (Plaque Reduction Assay for RSV)

A plaque reduction assay is a standard method to determine the antiviral activity of a compound.

- **Cell Seeding:** A suitable host cell line for Respiratory Syncytial Virus (RSV), such as HEp-2 cells, is seeded in 6-well plates and grown to a confluent monolayer.

- **Virus Infection:** The cell monolayer is washed and then infected with a known titer of RSV.
- **Compound Treatment:** Immediately after infection, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of **3,4-Di-O-caffeoylquinic acid methyl ester**. A vehicle control (e.g., DMSO) is also included.
- **Incubation:** The plates are incubated for a period that allows for the formation of visible plaques (typically 3-5 days).
- **Plaque Visualization and Counting:** After incubation, the cells are fixed and stained (e.g., with crystal violet). The number of plaques in the compound-treated wells is counted and compared to the vehicle control.
- **IC<sub>50</sub> Determination:** The 50% inhibitory concentration (IC<sub>50</sub>) is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the control.

## Cytotoxicity Assay (MTT Assay)

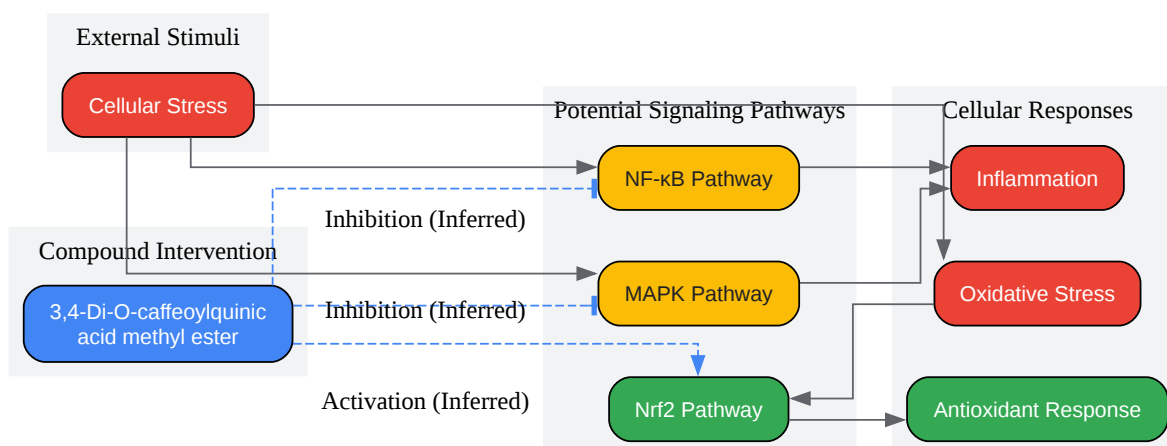
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Seeding:** HeLa cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
- **Compound Treatment:** The cells are treated with various concentrations of **3,4-Di-O-caffeoylquinic acid methyl ester** for a specified period (e.g., 24, 48, or 72 hours). Control wells with untreated cells and vehicle controls are included.
- **MTT Addition:** After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is incubated for 2-4 hours to allow for the formation of formazan crystals by viable cells.
- **Formazan Solubilization:** The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a purple solution.

- **Absorbance Measurement:** The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The cell viability is expressed as a percentage of the control, and the concentration of the compound that causes a 50% reduction in cell viability (IC<sub>50</sub>) can be determined.

## Logical Relationships and Signaling Pathways

While direct experimental evidence for the signaling pathways modulated by **3,4-Di-O-caffeoylquinic acid methyl ester** is limited, studies on structurally similar dicaffeoylquinic acid derivatives provide a logical framework for its potential mechanisms of action, particularly in the context of its anti-inflammatory and antioxidant effects. The following diagram illustrates a plausible logical workflow for its biological activities.



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Caption: Inferred logical workflow of **3,4-Di-O-caffeoylquinic acid methyl ester**'s biological activity.

This diagram proposes that **3,4-Di-O-caffeoylquinic acid methyl ester** may exert its anti-inflammatory and antioxidant effects by inhibiting the MAPK and NF-κB signaling pathways and activating the Nrf2 antioxidant response pathway. These inferences are based on the known activities of structurally related dicaffeoylquinic acids. Further research is required to directly validate these pathways for **3,4-Di-O-caffeoylquinic acid methyl ester**.

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## References

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